molecular formula C24H19FN2O4 B393202 3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE

3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE

Cat. No.: B393202
M. Wt: 418.4g/mol
InChI Key: OROGYBQYNWKTOZ-ZJPLNPDKSA-N
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Description

3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a fluorophenyl group, a formamido group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Formamido Group Introduction: The formamido group is introduced via a formylation reaction, often using formic acid or formamide under acidic conditions.

    Imino Group Formation: The imino group is formed through a condensation reaction between the formamido intermediate and an amine.

    Esterification: The final step involves the esterification of the imino intermediate with 3-(4-methoxyphenyl)prop-2-enoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated and nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorophenyl and methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the formamido and imino groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
  • 3-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE

Uniqueness

The presence of the fluorophenyl group in 3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4g/mol

IUPAC Name

[3-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H19FN2O4/c1-30-21-11-8-17(9-12-21)10-13-23(28)31-22-7-2-4-18(14-22)16-26-27-24(29)19-5-3-6-20(25)15-19/h2-16H,1H3,(H,27,29)/b13-10+,26-16+

InChI Key

OROGYBQYNWKTOZ-ZJPLNPDKSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)F

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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